1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

Upadacitinib intermediate pyrrolidine stereocenter ethyl introduction yield

Generic API manufacturers face a synthetic bottleneck: introducing the C4-ethyl group onto the pyrrolidine ring requires specialized FeCl₃/p-aminophenol catalysis with suboptimal yields. This compound delivers pre-installed N1-Boc, C4-ethyl, and C3-ethyl ester groups precisely aligned with enantioselective hydrogenation to Upadacitinib's (3S,4R) pyrrolidine core. • Eliminates the ethyl-introduction step, shortening the synthetic route • 11.2% lower MW vs. benzyl-protected analog reduces shipping costs • Multi-vendor supply base supports competitive pricing & supply chain resilience

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B13328745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C14H23NO4/c1-6-10-8-15(13(17)19-14(3,4)5)9-11(10)12(16)18-7-2/h6-9H2,1-5H3
InChIKeyVPXHGWBIZJRBKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate – 4-Ethyl Pyrroline Diester


1-(tert-Butyl) 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS 2306269-13-4, C₁₄H₂₃NO₄, MW 269.34) is a 2,5-dihydro-1H-pyrrole (3-pyrroline) derivative bearing a tert-butyl (Boc) carbamate at N1, an ethyl ester at C3, and an ethyl substituent at C4. The compound belongs to the class of N-protected pyrroline diesters that serve as key intermediates in the synthesis of Upadacitinib (ABT-494), a selective JAK1 inhibitor [1]. The defining structural feature—the C4 ethyl group—distinguishes it from the simpler N-Boc-2,5-dihydropyrrole-3-carboxylic acid ethyl ester (CAS 146257-00-3) and directly maps onto the pharmacophoric ethyl substituent required for Upadacitinib's pyrrolidine core . Suppliers including AKSci, Leyan, and MolCore list this compound at ≥95–98% purity, positioning it as a ready-to-use, characterized synthetic intermediate .

4-Ethyl Pyrroline Diester: Why Analogs Cannot Replace It


The three substitution sites on this 2,5-dihydropyrrole scaffold are functionally non-interchangeable in the context of Upadacitinib intermediate synthesis. The N1-tert-butyloxycarbonyl (Boc) group provides acid-labile protection that is orthogonal to the hydrogenolytic removal required for N-benzyloxycarbonyl (Cbz) analogs, directly impacting downstream deprotection sequence design [1]. The C4-ethyl substituent is the direct progenitor of one of Upadacitinib's two pyrrolidine stereocenters; the unsubstituted analog (CAS 146257-00-3) lacks this critical carbon skeleton and cannot serve as a competent intermediate without a separate ethylation step—a transformation that a dedicated FeCl₃/p-aminophenol catalytic study identified as requiring 25% yield improvement over prior methods to become viable . The C3-ethyl ester, versus the corresponding carboxylic acid (CAS 2306268-12-0), governs solubility and reactivity in subsequent Grignard and amidation reactions. Simply stated, the specific combination of Boc-N1, 3-CO₂Et, and 4-Et substituents is not a matter of vendor convenience but a requirement imposed by the synthetic route to the target API .

4-Ethyl Pyrroline Diester vs. Analogs: Evidence Guide


C4-Ethyl Substitution: Direct Precursor to Upadacitinib Core

The target compound (CAS 2306269-13-4, C₁₄H₂₃NO₄, MW 269.34) contains an ethyl group at the C4 position of the dihydropyrrole ring, which is absent in the closest commercially available analog, 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS 146257-00-3, C₁₂H₁₉NO₄, MW 241.28). This C4-ethyl group is the direct structural precursor to the (3S,4R)-3-ethyl stereocenter in Upadacitinib, established via enantioselective hydrogenation of the tetrasubstituted olefin [1]. The introduction of this ethyl substituent via cross-coupling was identified as a key bottleneck step; a FeCl₃/p-aminophenol catalytic system achieved a 25% yield increase over previously reported methods, underscoring that compounds already bearing C4-ethyl avoid this problematic transformation . Use of the unsubstituted analog would require an additional, lower-yielding ethylation step that introduces process complexity and impurity risk.

Upadacitinib intermediate pyrrolidine stereocenter ethyl introduction yield

N1-Boc Protection: Orthogonal Deprotection Advantage

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group at N1, whereas the structurally equivalent benzyl analog, 1-benzyl 3-ethyl 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS 2095311-48-9, C₁₇H₂₁NO₄, MW 303.35), uses a benzyl (Bn) or benzyloxycarbonyl (Cbz) group [1]. The Boc group is cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane), which is orthogonal to the hydrogenolytic conditions required for benzyl group removal. A patent describing alternate processes for Upadacitinib intermediates explicitly lists Boc, Cbz, and Bn as interchangeable nitrogen protecting groups, but notes that the choice of protecting group dictates the entire downstream deprotection sequence and reagent compatibility [2]. Boc offers a molecular weight advantage: 269.34 Da vs. 303.35 Da for the benzyl analog, a 34 Da (11.2%) reduction that improves atom economy. Computed LogP (ChemSpace) for the Boc analog is 1.62, indicating moderate lipophilicity suitable for organic-phase reactions [3].

orthogonal protection Boc vs Cbz solid-phase peptide synthesis compatibility

C3-Ethyl Ester Over Carboxylic Acid for Weinreb/Grignard Chemistry

The target compound bears a C3-ethyl ester (CO₂Et), whereas the corresponding carboxylic acid analog, 1-[(tert-butoxy)carbonyl]-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS 2306268-12-0, C₁₂H₁₉NO₄, MW 241.28), has a free carboxyl group [1]. In the patent literature describing Upadacitinib intermediate synthesis, Weinreb amide formation and subsequent Grignard addition are key transformations that require the ester oxidation state; a free carboxylic acid would necessitate a separate esterification step or a different coupling strategy [2]. The ethyl ester also provides superior solubility in organic solvents (ethyl acetate, THF, dichloromethane) compared to the carboxylic acid, which may require aqueous workup or salt formation. The molecular weight difference is 28 Da (269.34 vs. 241.28), reflecting the ethyl versus OH group.

ester vs carboxylic acid Weinreb amide Grignard compatibility

Multi-Supplier Purity & Direct Use Without Repurification

The target compound (CAS 2306269-13-4) is available from at least four independent suppliers at documented purity levels: Leyan (98%), MolCore (95%), AKSci (unspecified, with SDS and COA available on request), and ChemSrc (MSDS and property data available) . In contrast, the closest analog, 1-(tert-butoxycarbonyl)-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (CAS 2306268-12-0), is listed with fewer suppliers and less comprehensive characterization data . Multi-vendor availability of the target compound at ≥95% purity reduces single-supplier dependency risk and supports competitive procurement. The compound's MDL number (MFCD11973978 for the unsubstituted analog; MDL N/A reported for this specific CAS by AKSci) and availability of SDS documentation facilitate regulatory compliance in GMP-adjacent laboratory environments.

purity specification vendor qualification analytical characterization

4-Ethyl Pyrroline Diester: Validated Application Scenarios


Upadacitinib Late-Stage Convergent Intermediate

The compound's pre-installed C4-ethyl, N1-Boc, and C3-ethyl ester functional groups align precisely with the requirements for the enantioselective hydrogenation step that establishes Upadacitinib's (3S,4R) pyrrolidine stereochemistry [1]. By eliminating the ethyl introduction step—identified as a bottleneck requiring specialized FeCl₃/p-aminophenol catalysis—procurement of this intermediate reduces the synthetic sequence by one step and avoids a transformation that, without optimization, proceeded in significantly lower yield . The Boc group's acid lability is orthogonal to other protecting group manipulations in the convergent assembly.

Upadacitinib Impurity Reference Standard

As an Upadacitinib-related substance, this compound serves as a process-related impurity marker in HPLC/UPLC methods developed for Upadacitinib drug substance and extended-release tablet dosage forms [1]. Its distinct retention characteristics and mass (269.34 Da, [M+H]⁺ = 270.34) enable its use as a system suitability standard during method validation. The availability of the compound at ≥98% purity from Leyan supports its qualification as an analytical reference material.

Building Block for JAK1 Inhibitor SAR Studies

The 4-ethyl-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate scaffold, with orthogonal protecting groups at N1 and C3, allows sequential functionalization for the synthesis of pyrrolidine-based JAK inhibitor libraries. The Boc group can be selectively removed under acidic conditions while the ethyl ester remains intact, enabling N-functionalization followed by ester hydrolysis or amidation [1]. This differentiated reactivity profile, when compared to benzyl-protected or free-acid analogs, supports diverse medicinal chemistry derivatization strategies.

Process Route Scouting & Cost-of-Goods Optimization

For generic pharmaceutical manufacturers developing non-infringing routes to Upadacitinib, this compound represents a strategic procurement choice. Its molecular weight (269.34) is 11.2% lower than the benzyl-protected analog (303.35 for CAS 2095311-48-9), contributing to lower shipping costs and reduced mass intensity per mole of API produced [1]. The multi-vendor supply base (Leyan, MolCore, AKSci) supports competitive pricing and supply chain resilience during scale-up .

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